
(4-(Aminometil)piperidin-1-il)(6-hidroxipirimidin-3-il)metanona
Descripción general
Descripción
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología
Este compuesto es una molécula pequeña y se clasifica como experimental . Se ha estudiado por sus posibles propiedades farmacológicas, aunque las indicaciones específicas no están disponibles .
Mecanismo de acción
El compuesto se ha asociado con el objetivo Triptasa beta-2 en humanos . Sin embargo, las acciones específicas y el mecanismo de acción no están disponibles .
Propiedades químicas
El compuesto tiene una fórmula molecular de C12H17N3O2 y un peso molecular de 235,28 g/mol. Pertenece a la clase de compuestos orgánicos conocidos como fenilpiperidinas, que consisten en una piperidina unida a un grupo fenilo .
Posible tratamiento médico
Si bien no hay aplicaciones médicas específicas disponibles, se han estudiado compuestos similares por su posible uso en el tratamiento de diversas afecciones médicas. Por ejemplo, un compuesto relacionado, la sal de citrato de (4-((3R,4R)-3-metoxitetrahidro-piran-4-ilamino)piperidin-1-il)(5-metil-6-(((2R,6S)-6-(p-tolilo)tetrahidro-2H-piran-2-il)metilamino)pirimidin-4-il)metanona, se ha estudiado para su uso en el tratamiento de afecciones como el dolor musculoesquelético leve a moderado agudo y crónico, dolor lumbar, dolor lumbar crónico, dolor relacionado con la artritis reumatoide, dolor de hombro, dolor dental, signos y síntomas de osteoartritis, osteoartritis de la rodilla, osteoartritis de la cadera, osteoartritis de la mano, dolor asociado con la osteoartritis, dolor por cáncer, polineuropatía diabética, dolor visceral, dolor agudo, nefropatía diabética y dolor neuropático .
Actividad antituberculosa
Aunque no está directamente relacionado con “(4-(Aminometil)piperidin-1-il)(6-hidroxipirimidin-3-il)metanona”, se diseñó, sintetizó y evaluó una serie de nuevos derivados de N-(6-(4-(pirazina-2-carbonilo)piperazina/homopiperazina-1-il)piridin-3-il)benzamida sustituidos, que comparten algunas similitudes estructurales, por su actividad antituberculosa .
Mecanismo De Acción
Target of Action
Compounds with a piperidine nucleus have been utilized in different therapeutic applications, including as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Mode of Action
It is known that piperidine derivatives interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Análisis Bioquímico
Biochemical Properties
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinases, which are crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and DNA repair . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites.
Molecular Mechanism
At the molecular level, (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of these targets. For instance, its interaction with serine/threonine-protein kinases can result in the activation of DNA repair pathways . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation of DNA repair pathways and alterations in gene expression.
Dosage Effects in Animal Models
The effects of (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone vary with different dosages in animal models. At lower doses, it can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. For instance, its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .
Subcellular Localization
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of biochemical pathways .
Propiedades
IUPAC Name |
5-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-7-9-3-5-15(6-4-9)12(17)10-1-2-11(16)14-8-10/h1-2,8-9H,3-7,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAROIODVQXRIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(6-chloropyrimidin-4-yl)amino]-3-methylbutanoate](/img/structure/B1464520.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464521.png)
![6-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carboxylic acid](/img/structure/B1464523.png)

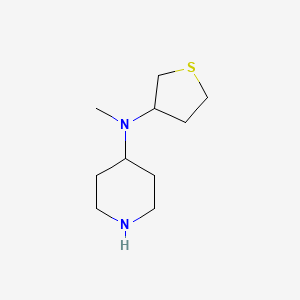
![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464529.png)
![2-[(3-Chloropyrazin-2-yl)amino]butan-1-ol](/img/structure/B1464530.png)
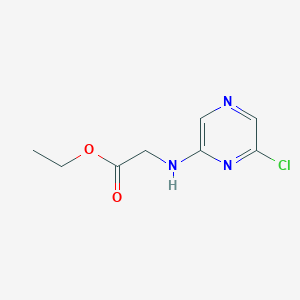
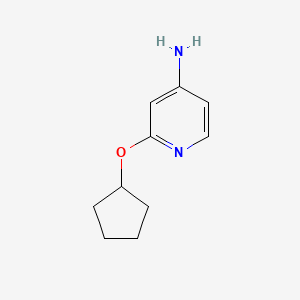
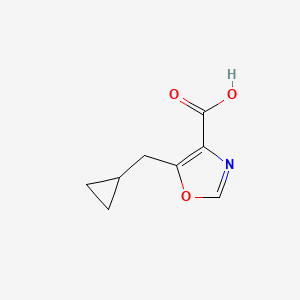
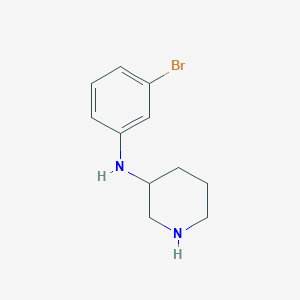
![3-chloro-N-[3-(dimethylamino)propyl]pyrazin-2-amine](/img/structure/B1464538.png)
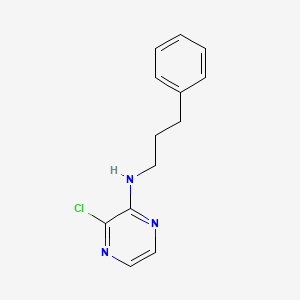
![2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1464541.png)
